molecular formula C13H9ClN2O2 B11957610 N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine CAS No. 10480-27-0

N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine

Cat. No.: B11957610
CAS No.: 10480-27-0
M. Wt: 260.67 g/mol
InChI Key: OVBDZJKHSCHXBO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine is an organic compound characterized by the presence of both a chlorophenyl and a nitrophenyl group attached to a methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine typically involves the condensation reaction between 3-chloroaniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(3-chlorophenyl)-1-(3-aminophenyl)methanimine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro and chloro derivatives.

    Reduction: Formation of N-(3-chlorophenyl)-1-(3-aminophenyl)methanimine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-1-(4-nitrophenyl)methanimine
  • N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine
  • N-(3-chlorophenyl)-1-(2-nitrophenyl)methanimine

Uniqueness

N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine is unique due to the specific positioning of the chloro and nitro groups on the phenyl rings. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

10480-27-0

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C13H9ClN2O2/c14-11-4-2-5-12(8-11)15-9-10-3-1-6-13(7-10)16(17)18/h1-9H

InChI Key

OVBDZJKHSCHXBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC(=CC=C2)Cl

Origin of Product

United States

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